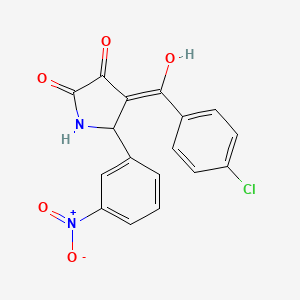![molecular formula C17H20N2O2 B5440256 N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as MPEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPEU belongs to the family of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor, which can regulate various cellular processes such as cell growth, differentiation, and apoptosis. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been shown to affect the expression of certain genes involved in cancer and inflammation, suggesting that it may have a broader impact on cellular processes.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have low toxicity in vitro, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, including its potential use in combination with other therapeutic agents, its effects on different types of cancer and inflammation, and its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential side effects. Overall, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has shown promising results as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea involves the reaction between 4-methoxyaniline and 1-(4-methylphenyl)ethyl isocyanate, followed by purification and characterization. The yield of N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is dependent on the reaction conditions and the purity of the starting materials.
科学的研究の応用
N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been studied for its anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-6-14(7-5-12)13(2)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHWKUXPBNKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5440173.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B5440178.png)
![1-(2-furoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B5440183.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)
![1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5440216.png)
![rel-(3aR,6aS)-5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione dihydrochloride](/img/structure/B5440225.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440248.png)
![1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)
